molecular formula C14H14N2O3S B11179501 4-[(Benzylsulfonyl)amino]benzamide

4-[(Benzylsulfonyl)amino]benzamide

Cat. No.: B11179501
M. Wt: 290.34 g/mol
InChI Key: KIRANJNZTVSNKA-UHFFFAOYSA-N
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Description

4-(Phenylmethanesulfonamido)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenylmethanesulfonamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylmethanesulfonamido)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves large-scale reactions using similar condensation techniques. The use of ultrasonic irradiation and recyclable catalysts can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylmethanesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Phenylmethanesulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylmethanesulfonamido)benzamide stands out due to its dual functionality, combining the properties of both benzamide and sulfonamide groups. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

4-(benzylsulfonylamino)benzamide

InChI

InChI=1S/C14H14N2O3S/c15-14(17)12-6-8-13(9-7-12)16-20(18,19)10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H2,15,17)

InChI Key

KIRANJNZTVSNKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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